molecular formula C13H11N3O2 B14160182 n'-Benzoylpyridine-2-carbohydrazide CAS No. 54571-23-2

n'-Benzoylpyridine-2-carbohydrazide

Cat. No.: B14160182
CAS No.: 54571-23-2
M. Wt: 241.24 g/mol
InChI Key: SMNVYDVFDKEASB-UHFFFAOYSA-N
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Description

N'-Benzoylpyridine-2-carbohydrazide is a hydrazide derivative characterized by a pyridine ring substituted at the 2-position with a benzoylhydrazine group. Its molecular formula is C₁₃H₁₁N₃O₂ (inferred from analogs in ), with applications in coordination chemistry and medicinal research due to its ability to form stable metal complexes and exhibit bioactive properties . The compound is commercially available through specialized suppliers (e.g., ChemSpider ID: 65885) and is utilized in synthesizing ligands for catalytic systems and antimicrobial agents .

Properties

CAS No.

54571-23-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N'-benzoylpyridine-2-carbohydrazide

InChI

InChI=1S/C13H11N3O2/c17-12(10-6-2-1-3-7-10)15-16-13(18)11-8-4-5-9-14-11/h1-9H,(H,15,17)(H,16,18)

InChI Key

SMNVYDVFDKEASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n’-Benzoylpyridine-2-carbohydrazide typically involves the reaction of 2-benzoylpyridine with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

2-Benzoylpyridine+Hydrazine Hydraten’-Benzoylpyridine-2-carbohydrazide\text{2-Benzoylpyridine} + \text{Hydrazine Hydrate} \rightarrow \text{n'-Benzoylpyridine-2-carbohydrazide} 2-Benzoylpyridine+Hydrazine Hydrate→n’-Benzoylpyridine-2-carbohydrazide

Industrial Production Methods: Industrial production of n’-Benzoylpyridine-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: n’-Benzoylpyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

n’-Benzoylpyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and receptors.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n’-Benzoylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, it can interact with cellular receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and molecular differences between N'-benzoylpyridine-2-carbohydrazide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Biological/Chemical Relevance
This compound C₁₃H₁₁N₃O₂ 241.25 Benzoyl group at pyridine-2-carbohydrazide Metal coordination, antimicrobial activity
N′-Benzylpyridine-2-carbohydrazide C₁₃H₁₃N₃O 227.27 Benzyl group replacing benzoyl Reduced electron-withdrawing effects
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-3-pyridinylmethylene]acetohydrazide C₂₃H₂₀N₆OS 428.51 Benzimidazole-sulfanyl moiety Enhanced π-π stacking, potential anticancer activity
N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide C₁₃H₁₀FN₃O 259.24 Fluoropyridyl substituent Improved electronic properties for catalysis

Key Observations :

  • Electron Effects : The benzoyl group in this compound enhances electron-withdrawing capacity compared to the benzyl group in its analog, influencing reactivity in metal coordination .

Reactivity Contrasts :

  • Acylation Resistance : Pyridinecarboxanilides (e.g., N-benzoyl-2-hydroxybenzamide) are resistant to acylation, whereas this compound reacts with acyl chlorides to form adducts, highlighting the role of the hydrazide group .

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